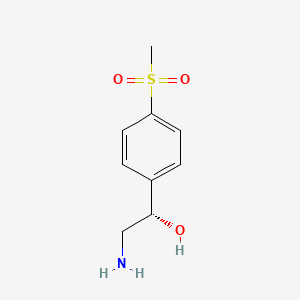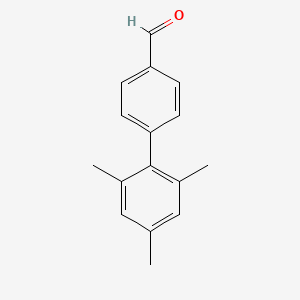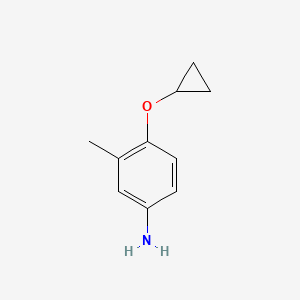
4-Cyclopropoxy-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of a cyclopropoxy group attached to the aniline ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For instance, starting from 4-chloro-3-methylaniline, the substitution reaction with cyclopropyl alcohol in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding amines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-methylaniline has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-3-methylaniline: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Cyclopropoxy-3-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4,11H2,1H3 |
Clave InChI |
MVWXSRVESPDFJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


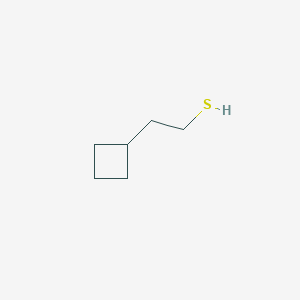
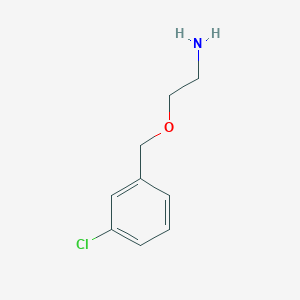

![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
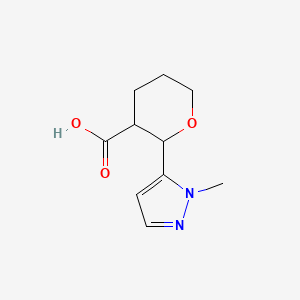

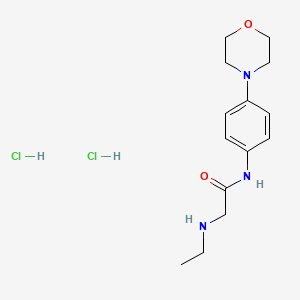
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
